molecular formula C8H15O6PS2 B122458 MALATHION BETA-MONOACID CAS No. 1642-51-9

MALATHION BETA-MONOACID

Cat. No.: B122458
CAS No.: 1642-51-9
M. Wt: 302.3 g/mol
InChI Key: FARGSBYVTRDSKX-UHFFFAOYSA-N
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Description

MALATHION BETA-MONOACID is an organophosphorus compound known for its versatile applications in various fields, including organic synthesis, catalysis, and drug discovery. This compound is characterized by its unique structure, which includes a butanedioic acid backbone with a dimethoxyphosphinothioylthio group and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: MALATHION BETA-MONOACID can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxyphosphinothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphinothioyl derivatives.

Scientific Research Applications

MALATHION BETA-MONOACID is widely used in scientific research due to its unique properties:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Catalysis: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Drug Discovery: It is employed in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: It finds use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key functional groups. This inhibition can lead to various biological effects, depending on the target enzyme or protein.

Comparison with Similar Compounds

  • Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, diethyl ester
  • MALATHION BETA-MONOACID

Comparison: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its diethyl ester counterpart, the monoethyl ester has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and catalysis.

Properties

IUPAC Name

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGSBYVTRDSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274247
Record name Malathion beta-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642-51-9, 35884-76-5
Record name Malathion monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion beta-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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